2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining benzimidazole, quinazolinone, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinazolinone intermediates, followed by their coupling through a propyl linker to form the final isoindole derivative. Key reaction conditions include:
Temperature: Controlled heating to facilitate specific reaction steps.
Catalysts: Use of acid or base catalysts to promote reaction efficiency.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds.
Scientific Research Applications
2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Vanillin acetate: A derivative of vanillin with an acetate group.
Uniqueness
2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione is unique due to its complex structure and the combination of multiple pharmacophores, which may confer distinct biological activities and therapeutic potential compared to simpler compounds.
Properties
IUPAC Name |
2-[3-[3-(1-methylbenzimidazol-2-yl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O3/c1-30-22-14-7-6-13-21(22)29-27(30)32-23(28-20-12-5-4-11-19(20)26(32)35)15-8-16-31-24(33)17-9-2-3-10-18(17)25(31)34/h2-7,9-14H,8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNBULSXQHIXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=NC4=CC=CC=C4C3=O)CCCN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362238 |
Source
|
Record name | SMR000105660 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6056-26-4 |
Source
|
Record name | SMR000105660 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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